molecular formula C11H12ClF3N4O B3041328 2-Chloro-1-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazino}ethan-1-one CAS No. 278791-54-1

2-Chloro-1-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazino}ethan-1-one

Cat. No.: B3041328
CAS No.: 278791-54-1
M. Wt: 308.69 g/mol
InChI Key: UMNFUFUVDKJPHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-1-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazino}ethan-1-one is a chemical compound known for its unique structure and properties. It is characterized by the presence of a chloro group, a trifluoromethyl group, and a pyrimidinyl piperazine moiety. This compound is used in various fields, including organic synthesis and medicinal chemistry, due to its potential biological activities .

Preparation Methods

The synthesis of 2-Chloro-1-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazino}ethan-1-one involves several steps. One common method includes the reaction of 2-chloro-4-(trifluoromethyl)pyrimidine with piperazine under specific conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process. The mixture is stirred at room temperature for several hours to yield the desired product .

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often use automated systems to control reaction conditions precisely, ensuring consistent quality of the final product .

Chemical Reactions Analysis

2-Chloro-1-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazino}ethan-1-one undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction and conditions employed .

Scientific Research Applications

2-Chloro-1-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazino}ethan-1-one has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-1-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazino}ethan-1-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The pyrimidinyl piperazine moiety can interact with various enzymes and receptors, modulating their activity. These interactions can lead to changes in cellular processes, contributing to the compound’s biological effects .

Properties

IUPAC Name

2-chloro-1-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClF3N4O/c12-7-9(20)18-3-5-19(6-4-18)10-16-2-1-8(17-10)11(13,14)15/h1-2H,3-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMNFUFUVDKJPHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=CC(=N2)C(F)(F)F)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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